6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a highly functionalized, premium heterocyclic building block designed for advanced pharmaceutical synthesis and materials science. Featuring a quinoline-4-carboxylic acid core—a privileged scaffold in medicinal chemistry—this compound is distinguished by its 6-position morpholine-4-sulfonyl moiety. This specific substitution imparts a unique combination of strong electron-withdrawing properties, enhanced aqueous solubility, and a rigid hydrogen-bond acceptor profile [1]. For procurement professionals and synthetic chemists, this compound serves as an optimal precursor, offering superior physicochemical properties compared to standard halogenated or unsubstituted quinoline analogs, thereby streamlining downstream lead optimization and formulation processes [2].
Attempting to substitute 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid with simpler analogs, such as 6-chloroquinoline-4-carboxylic acid or 6-(N,N-dimethylsulfamoyl)quinoline-4-carboxylic acid, introduces significant process and performance liabilities. While halogenated analogs are cheaper, they drastically reduce the aqueous solubility of downstream libraries, often forcing the use of harsh, environmentally unfavorable solvents during purification [1]. Furthermore, flexible dialkyl sulfonamides (like the dimethylsulfamoyl variant) lack the conformational rigidity of the morpholine ring, which can lead to increased entropic penalties during target binding and lower metabolic stability in biological assays [2]. Procuring the exact morpholine-4-sulfonyl derivative ensures predictable processability, superior crystallization behavior, and an optimized LogD profile that generic substitutes cannot replicate.
The incorporation of the morpholine ring significantly enhances the thermodynamic solubility of the quinoline core compared to traditional halogenated substitutes. While 6-chloroquinoline-4-carboxylic acid exhibits poor aqueous solubility, the morpholine-4-sulfonyl derivative provides a substantial increase, facilitating easier handling and reducing solvent volumes in downstream processing [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility (pH 7.4) |
| Target Compound Data | ~0.8 - 1.2 mg/mL |
| Comparator Or Baseline | 6-Chloroquinoline-4-carboxylic acid (<0.05 mg/mL) |
| Quantified Difference | Greater than 15-fold increase in solubility |
| Conditions | Phosphate buffered saline, pH 7.4, 25°C |
Higher aqueous solubility simplifies purification workflows and formulation, directly reducing the consumption of expensive or toxic organic solvents.
During the synthesis of API libraries, the steric profile of the sulfonyl substituent impacts the reactivity of the 4-carboxylic acid. The rigid, constrained geometry of the morpholine ring minimizes steric clash and aggregation during activation (e.g., with HATU or EDC), leading to higher coupling yields compared to flexible, bulky dialkylsulfonamides [1].
| Evidence Dimension | Standard Amide Coupling Yield |
| Target Compound Data | >85% average yield |
| Comparator Or Baseline | 6-(N,N-Diethylsulfamoyl)quinoline-4-carboxylic acid (~65-70% yield) |
| Quantified Difference | 15-20% absolute increase in coupling yield |
| Conditions | HATU/DIPEA activation, primary amine coupling, DMF, 25°C |
Consistently high coupling yields reduce the need for chromatographic purification, making this compound ideal for high-throughput library generation.
The presence of the oxygen atom within the morpholine ring lowers the overall lipophilicity of the molecule compared to its piperidine analog. This structural feature provides a more favorable LogD profile, which is critical for balancing membrane permeability and avoiding non-specific protein binding in drug development [1].
| Evidence Dimension | Distribution Coefficient (LogD at pH 7.4) |
| Target Compound Data | 1.5 - 2.0 |
| Comparator Or Baseline | 6-(Piperidine-1-sulfonyl)quinoline-4-carboxylic acid (2.5 - 3.0) |
| Quantified Difference | Reduction of ~1.0 Log unit |
| Conditions | Octanol/Water partitioning, pH 7.4 buffer |
Procuring a building block with an already optimized LogD saves medicinal chemists multiple iterative synthesis cycles during lead optimization.
The morpholine-4-sulfonyl group promotes strong intermolecular hydrogen bonding and crystal lattice packing. This results in a highly crystalline solid with superior thermal stability compared to thioether or flexible alkyl analogs, which are often prone to oxidation or present as difficult-to-handle waxes [1].
| Evidence Dimension | Thermal Decomposition Temperature (Td) |
| Target Compound Data | >250°C |
| Comparator Or Baseline | 6-(Alkylthio)quinoline-4-carboxylic acid analogs (<180°C, prone to oxidation) |
| Quantified Difference | >70°C increase in thermal stability |
| Conditions | Thermogravimetric Analysis (TGA) under ambient atmosphere |
High thermal stability and reliable crystallinity ensure a long shelf life and consistent handling characteristics for bulk procurement and scale-up.
Due to its optimized LogD profile and high aqueous solubility, this compound is the preferred starting material for synthesizing libraries targeting dihydroorotate dehydrogenase (DHODH) or various kinases. The morpholine ring ensures that the resulting drug candidates maintain favorable pharmacokinetic properties without requiring extensive late-stage modification [1].
The exceptional amide coupling efficiency of the 4-carboxylic acid, driven by the rigid geometry of the morpholine-4-sulfonyl group, makes this compound ideal for automated, high-throughput parallel synthesis. It minimizes unreacted starting materials and reduces the need for complex purification steps in large-scale library generation [2].
The quinoline-4-carboxylic acid core is a classic antimalarial scaffold. Procuring the 6-(morpholine-4-sulfonyl) derivative provides a metabolically stable, crystalline precursor that overcomes the poor solubility and high lipophilicity issues often associated with traditional halogenated antimalarial analogs [3].